1-Amino-7-nitroanthracene-9,10-dione
Description
Properties
CAS No. |
55373-23-4 |
|---|---|
Molecular Formula |
C14H8N2O4 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
1-amino-7-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H8N2O4/c15-11-3-1-2-9-12(11)14(18)10-6-7(16(19)20)4-5-8(10)13(9)17/h1-6H,15H2 |
InChI Key |
QRCMUMMBHKTDAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration of Anthraquinone
The first step involves regioselective nitration of anthraquinone to introduce a nitro group at the 7-position. This is challenging due to the competing formation of 1,5-, 1,6-, 1,7-, and 1,8-dinitroanthraquinone isomers.
Methodology :
-
Nitrating agent : A mixture of fuming nitric acid (98–100%) and sulfuric acid in a 3:1 molar ratio.
-
Solvent : Halogenated aromatic hydrocarbons (e.g., 1-chloronaphthalene) or cyclic sulfones (e.g., sulfolane) improve solubility and selectivity.
-
Conditions :
Mechanistic Insight :
The electron-withdrawing effect of the carbonyl groups directs nitration to the α-positions (1, 4, 5, 8). However, steric hindrance from solvents like sulfolane favors the 7-position.
Reduction of Nitro to Amino Group
The 7-nitroanthraquinone intermediate is reduced to the corresponding amine.
Methodology :
Key Challenge :
Over-reduction of the nitro group must be avoided. Catalytic hydrogenation (Pd/C, H₂) is less effective due to competitive reduction of carbonyl groups.
Stepwise Substitution of Pre-functionalized Anthraquinones
Nitration of 1-Aminoanthraquinone
An alternative route involves nitrating 1-aminoanthraquinone, leveraging the amino group’s directing effects.
Methodology :
-
Substrate : 1-Aminoanthraquinone, synthesized via Hg-catalyzed amination of 1-chloroanthraquinone (now obsolete) or via safer methods using Na₂S.
-
Nitration :
Advantage :
The amino group strongly directs nitration to the para (7) position, minimizing isomer formation.
Catalytic Methods for Enhanced Selectivity
Zeolite-Catalyzed Nitration
Zeolites (e.g., H-Y) act as shape-selective catalysts to improve 7-nitro selectivity.
Methodology :
-
Conditions :
Limitation :
Catalyst deactivation occurs after 3–4 cycles due to pore blockage by byproducts.
Purification and Isolation
Solvent Recrystallization
Crude 1-amino-7-nitroanthraquinone-9,10-dione is purified using high-boiling solvents:
Comparative Analysis of Methods
| Method | Conditions | Yield | Regioselectivity | Byproducts |
|---|---|---|---|---|
| Direct Nitration-Amination | HNO₃/H₂SO₄, 35–40°C, 3h | 45–50% | Moderate (7-NO₂) | 1,5-/1,8-dinitro (5%) |
| Stepwise Substitution | 1-Aminoanthraquinone + HNO₃, 25°C, 12h | 60–65% | High (7-NO₂) | <2% isomers |
| Zeolite-Catalyzed | H-Y zeolite, 50°C, 6h | 55% | High (7-NO₂) | <2% dinitro |
Q & A
Q. What are the optimal synthetic routes for 1-Amino-7-nitroanthracene-9,10-dione, and how can reaction conditions be optimized?
Methodological Answer: Synthesis involves sequential nitration and amination of anthracene-9,10-dione derivatives. Nitration at the 7-position is achieved using HNO₃ in H₂SO₄ at 0–5°C, followed by amination via catalytic hydrogenation or NaBH₄ reduction. Key optimizations include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve nitro-group stability compared to THF .
- Reductant ratio : Increasing NaBH₄ to 1.2 equivalents enhances amino group yield by ~20% .
- Temperature control : Maintaining 40–60°C during amination minimizes side reactions.
Table 1: Reaction Optimization Parameters
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Solvent | DMF | +15% |
| NaBH₄ (eq) | 1.2 | +20% |
| Reaction Temp. | 50°C | +10% |
Q. Which spectroscopic techniques are most effective for characterizing 1-Amino-7-nitroanthracene-9,10-dione?
Methodological Answer:
- ¹H/¹³C NMR : Use deuterated DMSO to resolve tautomeric forms (e.g., keto-enol). Assign peaks via 2D NMR (HSQC, HMBC) for proton-carbon correlations .
- IR Spectroscopy : Confirm nitro (1520 cm⁻¹) and amino (3300–3500 cm⁻¹) groups. Carbonyl stretches (1670–1700 cm⁻¹) validate anthraquinone backbone integrity .
- HRMS : Validate molecular formula (C₁₄H₈N₂O₄) with <2 ppm error .
Q. How do the nitro and amino substituents influence the compound’s reactivity?
Methodological Answer: The electron-withdrawing nitro group at position 7 deactivates the aromatic ring, directing electrophilic substitution to position 5 or 8. The amino group at position 1 facilitates nucleophilic reactions (e.g., acylation). For example:
- Nucleophilic substitution : React with acyl chlorides in THF at 0°C to form amide derivatives .
- Electrophilic halogenation : Use FeCl₃ catalysis in chloroform to introduce halogens at activated positions .
Advanced Research Questions
Q. How can computational modeling predict the electronic effects of substituents in 1-Amino-7-nitroanthracene-9,10-dione?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates electron density distribution and frontier molecular orbitals. Key steps:
Q. What strategies resolve contradictions in biological activity data for this compound?
Methodological Answer:
- Dose-response profiling : Test cytotoxicity across multiple cell lines (e.g., HeLa, MCF-7) with IC₅₀ values normalized to positive controls .
- Structure-activity relationship (SAR) : Compare derivatives (e.g., hydroxyl vs. chloro analogs) to isolate substituent effects .
- Metabolic stability assays : Use liver microsomes to assess degradation pathways impacting bioactivity .
Q. How does the compound degrade under varying storage conditions, and how can stability be improved?
Methodological Answer:
- Accelerated degradation studies : Expose to 40°C/75% RH for 4 weeks. Monitor via HPLC for nitro-group reduction or amino oxidation .
- Stabilizers : Add 1% ascorbic acid to ethanol solutions to inhibit oxidative degradation .
- Long-term storage : Store under argon at –20°C in amber vials to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
